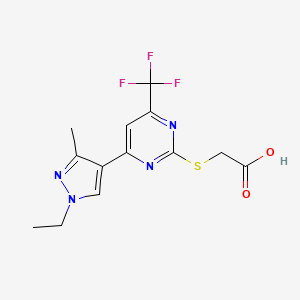![molecular formula C7H11NO2 B2481211 1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone CAS No. 1849357-30-7](/img/structure/B2481211.png)
1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photochemical Synthesis in Drug Discovery
The photochemical synthesis of 2-azabicyclo[3.2.0]heptanes, as explored in the work of Druzhenko et al. (2018), demonstrates the utility of such compounds in drug discovery. Their study detailed the synthesis of a conformationally restricted analogue of proline, 2,3-ethanoproline, highlighting the potential of these bicyclic structures as advanced building blocks for medicinal chemistry (Druzhenko et al., 2018).
Structure-Activity Relationships
Fernández et al. (1992) investigated the conformation and charge distribution of bicyclic β-lactams, including 7-oxo-1-azabicyclo[3.2.0]heptane and its derivatives. Their ab initio methods provided insights into the structural trends that influence β-lactamase inhibitor capabilities, thus underscoring the significance of these bicyclic structures in understanding the structure-activity relationships of potential pharmacological agents (Fernández, Carballiera, & Ríos, 1992).
Catalysts for Alcohol Oxidation
Toda et al. (2023) identified the optimal framework for nitroxyl radical/hydroxylamine in copper-cocatalyzed aerobic alcohol oxidation, utilizing bicyclic structures such as 8-azabicyclo[3.2.1]octan-8-ol. Their research showcases the efficiency of these compounds in catalyzing the oxidation of secondary alcohols to ketones, emphasizing the relevance of these bicyclic backbones in catalysis (Toda et al., 2023).
Synthetic Chemistry Applications
Black et al. (1998) demonstrated the use of 6-oxa-1-azabicyclo[3.1.0]hexanes in photoisomerization and subsequent reactions to afford related pyrrolines. This highlights the role of bicyclic compounds in facilitating unique synthetic routes and transformations, contributing to the diversity of synthetic methods in chemistry (Black, Edwards, & Laaman, 1998).
Morpholine-Based Building Blocks
Walker et al. (2012) focused on the synthesis of 3-oxa-6-azabicyclo[3.1.1]heptane as a novel morpholine-based building block. Their work underscores the importance of these bicyclic morpholines in medicinal chemistry research, offering a viable alternative to traditional morpholine structures with similar lipophilicity and achiral properties (Walker, Eklov, & Bedore, 2012).
Properties
IUPAC Name |
1-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-5(9)8-6-2-7(8)4-10-3-6/h6-7H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MELJDZJVFHORQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C2CC1COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2481128.png)
![6-[(3,4-Dichlorophenyl)methyl]-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2481130.png)
![2-(6-ethyl-2-(4-fluorophenyl)-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B2481133.png)
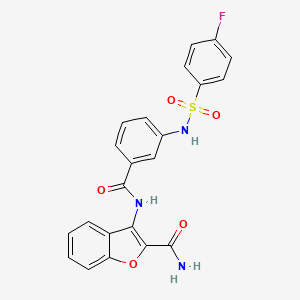
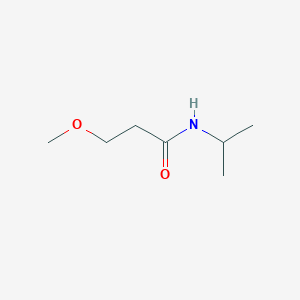
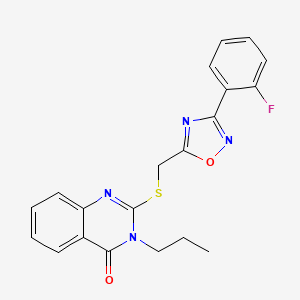
![methyl 2-[({2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)amino]benzoate](/img/structure/B2481137.png)

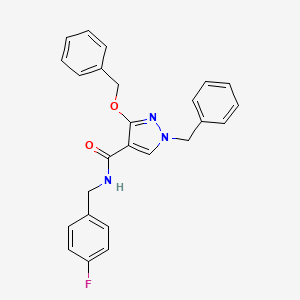
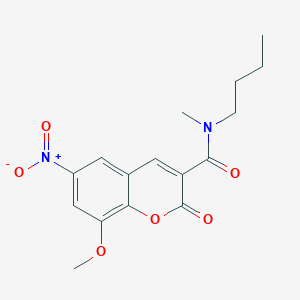
![(tetrahydrofuran-2-yl)methyl 2-amino-1-cyclopentyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2481142.png)
![5-({3-[(3-Tert-butyl-6-oxo-1,6-dihydropyridazin-1-yl)methyl]azetidin-1-yl}sulfonyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2481143.png)
![8-chloro-2-methyl-3-(m-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2481148.png)
